
3-(3-Chlorophenyl)but-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chlorophenyl)but-2-en-1-ol is an organic compound with the molecular formula C10H11ClO It is characterized by the presence of a chlorophenyl group attached to a butenol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)but-2-en-1-ol typically involves the reaction of 3-chlorobenzaldehyde with an appropriate alkene under basic conditions. One common method is the aldol condensation reaction, where 3-chlorobenzaldehyde reacts with crotonaldehyde in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products.
化学反应分析
Types of Reactions
3-(3-Chlorophenyl)but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(3-Chlorophenyl)but-2-en-1-one or 3-(3-Chlorophenyl)but-2-enal.
Reduction: 3-(3-Chlorophenyl)butan-1-ol.
Substitution: Products depend on the nucleophile used, such as 3-(3-Methoxyphenyl)but-2-en-1-ol or 3-(3-Cyanophenyl)but-2-en-1-ol.
科学研究应用
3-(3-Chlorophenyl)but-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 3-(3-Chlorophenyl)but-2-en-1-ol depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The presence of the chlorophenyl group can enhance its binding affinity and specificity for certain targets, influencing biological pathways and processes.
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)but-2-en-1-ol: Similar structure but with the chlorine atom in the para position.
3-(3-Bromophenyl)but-2-en-1-ol: Bromine atom instead of chlorine.
3-(3-Methylphenyl)but-2-en-1-ol: Methyl group instead of chlorine.
Uniqueness
3-(3-Chlorophenyl)but-2-en-1-ol is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for certain applications compared to its analogs.
属性
CAS 编号 |
648425-38-1 |
|---|---|
分子式 |
C10H11ClO |
分子量 |
182.64 g/mol |
IUPAC 名称 |
3-(3-chlorophenyl)but-2-en-1-ol |
InChI |
InChI=1S/C10H11ClO/c1-8(5-6-12)9-3-2-4-10(11)7-9/h2-5,7,12H,6H2,1H3 |
InChI 键 |
JUKOIAVBIISDHG-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCO)C1=CC(=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]-](/img/structure/B12612578.png)
![Methyl 3-[1-(5-aminopyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12612585.png)
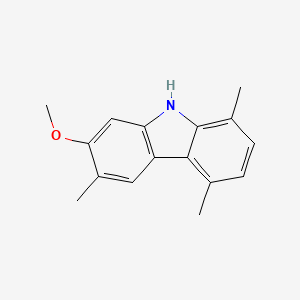

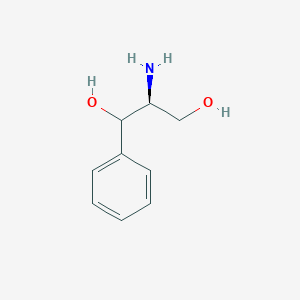
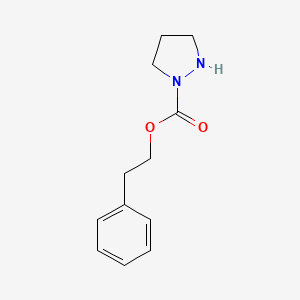
![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol](/img/structure/B12612598.png)
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;methyl 2-[8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetate](/img/structure/B12612607.png)
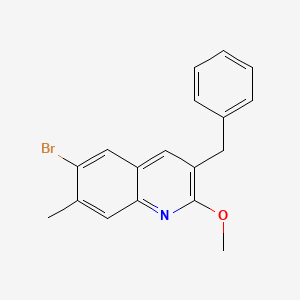
![Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-](/img/structure/B12612615.png)
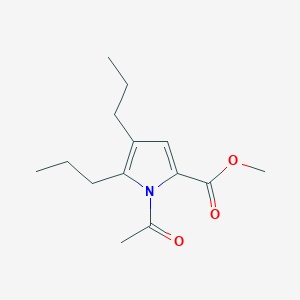
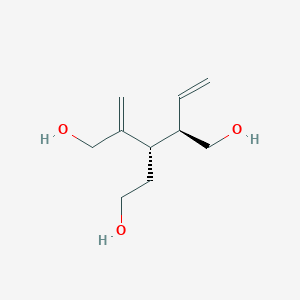

![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide](/img/structure/B12612642.png)
